![molecular formula C15H23NO3S B2827440 4-Ethoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzamide CAS No. 2309552-00-7](/img/structure/B2827440.png)
4-Ethoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzamide
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Overview
Description
4-Ethoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzamide, also known as EMBI, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. EMBI is a benzamide derivative with a molecular formula of C16H25NO3S and a molecular weight of 315.44 g/mol.
Mechanism of Action
The mechanism of action of 4-Ethoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzamide involves the inhibition of tubulin polymerization, which is essential for cell division. 4-Ethoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzamide binds to the colchicine-binding site on tubulin, preventing the formation of microtubules and disrupting the normal cell cycle. This leads to the inhibition of cell growth and division, making 4-Ethoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzamide a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
4-Ethoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzamide has been found to have low toxicity levels and does not cause significant damage to normal cells. However, studies have shown that 4-Ethoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzamide can induce apoptosis, or programmed cell death, in cancer cells. 4-Ethoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzamide has also been found to have anti-inflammatory properties and can reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
4-Ethoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzamide has several advantages for use in lab experiments. It has high purity levels and can be easily synthesized in large quantities. 4-Ethoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzamide also has low toxicity levels, making it safe for use in animal studies. However, 4-Ethoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzamide has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
For research on 4-Ethoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzamide include the development of analogs with improved solubility and potency, investigation of its potential for treating other diseases, and combination with other anticancer drugs.
Synthesis Methods
The synthesis of 4-Ethoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzamide involves the reaction of 4-ethoxybenzoic acid with thionyl chloride to produce 4-ethoxybenzoyl chloride. This intermediate is then reacted with 2-methoxy-4-methylsulfanylbutylamine to yield 4-Ethoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzamide. The synthesis method has been optimized to produce high yields of 4-Ethoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzamide with purity levels suitable for scientific research.
Scientific Research Applications
4-Ethoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzamide has been found to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 4-Ethoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzamide has anticancer properties and can inhibit the growth of cancer cells. 4-Ethoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzamide has also been found to have antimicrobial activity against various strains of bacteria and fungi.
properties
IUPAC Name |
4-ethoxy-N-(2-methoxy-4-methylsulfanylbutyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S/c1-4-19-13-7-5-12(6-8-13)15(17)16-11-14(18-2)9-10-20-3/h5-8,14H,4,9-11H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCGGUIZBTKHFCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(CCSC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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